molecular formula C18H24ClFN2O3 B587243 N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide CAS No. 1797134-47-4

N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide

Cat. No.: B587243
CAS No.: 1797134-47-4
M. Wt: 370.849
InChI Key: SGLIQXDPPSFKIE-UHFFFAOYSA-N
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Description

“N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide” is a compound that contains a tert-butyloxycarbonyl (t-BOC)-protecting group . It is an ancillary used in the synthesis of many organic compounds, including epidermal growth factor analogs .


Synthesis Analysis

The compound can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .


Molecular Structure Analysis

The molecular formula of the compound is C18H24ClFN2O3 . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The BOC group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Physical and Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.

Properties

IUPAC Name

tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLIQXDPPSFKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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